![molecular formula C11H11ClN2O2 B1611297 4-Chloro-l-tryptophan CAS No. 52448-14-3](/img/structure/B1611297.png)
4-Chloro-l-tryptophan
Overview
Description
4-Chloro-l-tryptophan is a halogenated derivative of l-tryptophan, an essential amino acid. The incorporation of a chlorine atom at the 4-position of the indole ring in tryptophan significantly alters its chemical properties and biological activities.
Mechanism of Action
Target of Action
4-Chloro-l-tryptophan primarily targets the C-terminal Binding Proteins (CtBP1/2) . These proteins are oncogenic transcriptional coregulators and dehydrogenases often overexpressed in multiple solid tumors, including breast, colon, and ovarian cancer, and associated with poor survival .
Mode of Action
The compound interacts with its targets by binding to a conserved active site tryptophan (W318/324; CtBP1/2) that is unique among eukaryotic D2-dehydrogenases . This interaction disrupts CtBP oligomerization and transcription coregulatory activities .
Biochemical Pathways
This compound is a derivative of L-tryptophan, an essential amino acid. L-tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The compound is produced in the tryptophan metabolic pathway , which involves the glycolytic pathway (EMP), pentose phosphate pathway (PPP), and shikimate pathway .
Pharmacokinetics
L-tryptophan, from which it is derived, is known to undergo an extensive and complex metabolism, resulting in many bioactive molecules acting in various organs through different action mechanisms .
Result of Action
The result of this compound’s action is the disruption of CtBP oligomerization and transcription coregulatory activities . This disruption can lead to changes in the expression of genes responsible for apoptosis, metastasis-associated epithelial–mesenchymal transition, and genes that promote migratory and invasive properties of cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s fluorescence signals can be enhanced directly and in the cellular environment when coordinated with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic reagent . Furthermore, the compound’s action can be influenced by the presence of other microorganisms, as seen in its role in bacterial signaling .
Biochemical Analysis
Biochemical Properties
4-Chloro-l-tryptophan interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a substrate for aromatic l-amino acid decarboxylase (AADC), an enzyme involved in the synthesis of monoamine neurotransmitters . The interaction between this compound and AADC is crucial for the production of various aromatic biogenic amines .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is involved in the kynurenine pathway of tryptophan metabolism, which plays a significant role in various neurological and immunological disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the kynurenine pathway, where it interacts with enzymes such as indoleamine 2,3 dioxygenase (IDO) and tryptophan 2,3 dioxygenase (TDO) .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that liver cells pre-incubated with a similar compound, DL-6-chlorotryptophan, become less sensitive to tryptophan-mediated inhibition of gluconeogenesis . This suggests that this compound may have similar temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism . This pathway is crucial for the production of several bioactive compounds that play central roles in physiology and pathophysiology .
Transport and Distribution
It is known that tryptophan and its derivatives are transported via specific transporters
Subcellular Localization
It is known that tryptophan decarboxylase, an enzyme that interacts with tryptophan and its derivatives, is a cytosolic enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-l-tryptophan typically involves the halogenation of l-tryptophan. One common method is the use of flavin-dependent halogenases, which can selectively introduce halogen atoms into specific positions on the indole ring. For example, the enzyme RebH from Lechevalieria aerocolonigenes can be used to catalyze the chlorination of l-tryptophan in the presence of a suitable cofactor .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. Corynebacterium glutamicum, for instance, has been engineered to express halogenase genes, enabling the production of halogenated tryptophan derivatives from glucose and other simple substrates .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-l-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, such as indole-3-acetaldehyde.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-acetaldehyde, while substitution reactions can produce various functionalized indole derivatives .
Scientific Research Applications
Chemical Synthesis
4-Chloro-L-tryptophan serves as a crucial precursor for synthesizing various halogenated indole derivatives. These derivatives are significant in developing pharmaceuticals and agrochemicals, where halogenation can enhance biological activity or modify pharmacokinetic properties. The compound's unique structure allows for the exploration of diverse synthetic pathways, particularly in creating complex bioactive molecules.
Table 1: Halogenated Indole Derivatives from this compound
Compound Name | Application Area | Biological Activity |
---|---|---|
4-Chloro-Kynurenine | Neuropharmacology | Modulates neuroinflammation |
5-Bromo-Tryptophan | Anticancer research | Inhibits tumor growth |
6-Chloro-Indole | Agrochemical development | Acts as a pesticide |
Biological Research
In biological studies, this compound is utilized to investigate the role of halogenated tryptophan in protein function and enzyme activity. Its ability to interact with various biomolecules makes it a valuable tool in elucidating molecular mechanisms underlying cellular processes.
Case Study: Protein Interaction Studies
A study demonstrated that this compound could inhibit the oligomerization of C-terminal binding proteins (CtBP1/2), which are involved in transcriptional regulation. The compound binds to a conserved site within these proteins, disrupting their function and providing insights into gene expression regulation in cancer cells .
Pharmacological Applications
The compound has shown promise in pharmacological applications, particularly as a potential therapeutic agent. Research indicates that it can influence neurotransmitter synthesis and modulate immune responses.
Table 2: Pharmacological Effects of this compound
Industrial Applications
In addition to its research uses, this compound finds applications in the industrial sector. It is employed in producing agrochemicals and other chemical intermediates, showcasing its versatility beyond academia.
Future Directions and Research Opportunities
The ongoing exploration of this compound's applications suggests several avenues for future research:
- Synthetic Biology : Utilizing engineered microorganisms to produce halogenated tryptophan derivatives at scale.
- Drug Development : Investigating the therapeutic potential of various derivatives for treating neurological disorders or cancer.
- Environmental Chemistry : Assessing the impact of halogenated compounds on ecological systems and their potential as environmentally friendly pesticides.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-l-tryptophan: Another halogenated derivative with similar properties but different reactivity due to the bromine atom.
5-Chloro-l-tryptophan: Chlorination at a different position on the indole ring, leading to distinct biological activities.
7-Chloro-l-tryptophan: Another positional isomer with unique chemical and biological properties.
Uniqueness
4-Chloro-l-tryptophan is unique due to its specific halogenation pattern, which can confer distinct chemical reactivity and biological activity compared to other halogenated tryptophan derivatives. Its selective interaction with certain enzymes and receptors makes it a valuable tool in biochemical and pharmacological research .
Biological Activity
4-Chloro-L-tryptophan (4-Cl-Trp) is a halogenated derivative of the essential amino acid L-tryptophan, recognized for its unique biochemical properties and biological activities. This compound has garnered attention for its role in various metabolic pathways, particularly in the context of neurobiology and cancer research.
This compound primarily targets C-terminal Binding Proteins (CtBP1/2) . The compound binds to a conserved active site tryptophan residue (W318/324) within these proteins, disrupting their oligomerization and transcriptional regulatory functions. This interaction leads to significant alterations in cellular signaling and gene expression, impacting various physiological processes.
Biochemical Pathways
The metabolism of L-tryptophan occurs through three main pathways:
- Indole Pathway : Predominantly in bacteria.
- Kynurenine Pathway : In mammals, leading to neuroactive metabolites.
- Serotonin Pathway : Involved in mood regulation.
This compound can influence these pathways, particularly the kynurenine pathway, where it may affect the synthesis of neuroactive compounds such as kynurenine and quinolinic acid .
Pharmacokinetics
The pharmacokinetic profile of this compound is complex. It is metabolized similarly to L-tryptophan, leading to various bioactive metabolites that exert effects across different organs. Studies indicate that the compound is a substrate for aromatic L-amino acid decarboxylase (AADC) , which plays a crucial role in monoamine neurotransmitter synthesis.
Cellular Effects
Research has shown that this compound affects cellular processes by:
- Modulating cell signaling pathways.
- Altering gene expression profiles.
- Influencing cellular metabolism.
For instance, studies have indicated that liver cells pre-incubated with similar compounds exhibit reduced sensitivity to tryptophan-mediated inhibition of gluconeogenesis, suggesting adaptive cellular responses to halogenated tryptophans.
Neurophysiological Effects
A randomized crossover trial examined the effects of 4-chloro-kynurenine (a metabolite of 4-Cl-Trp) on neurophysiological measures. It was found that higher doses significantly increased specific auditory steady-state response (ASSR) metrics, indicating potential implications for neurological conditions such as depression .
Cancer Research Applications
In cancer studies, the role of tryptophan metabolism has been highlighted as a crucial factor in immune modulation. This compound has been investigated for its potential to inhibit indoleamine 2,3-dioxygenase (IDO1) , an enzyme linked to tumor immune evasion. In vitro assays demonstrated that inhibitors could restore T-cell proliferation in the presence of IDO1-overexpressing cells, showcasing the therapeutic potential of manipulating tryptophan metabolism in cancer immunotherapy .
Pharmacological Models
Pharmacological models utilizing this compound have been developed to assess its effects on immune modulation and cancer progression. These models include:
- Cell-based assays : To evaluate direct effects on immune cell function.
- Co-culture systems : To study interactions between tumor cells and immune cells.
- In vivo models : Such as syngeneic mouse models for assessing therapeutic efficacy against tumors .
Summary Table of Biological Activities
Activity | Description |
---|---|
Target Proteins | CtBP1/2 |
Key Pathways Affected | Kynurenine pathway; serotonin synthesis |
Enzyme Interaction | Substrate for AADC |
Cellular Impact | Alters signaling pathways; affects gene expression |
Clinical Implications | Potential use in neuropsychiatric disorders and cancer immunotherapy |
Properties
IUPAC Name |
(2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTHKYABOMUPSC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555059 | |
Record name | 4-Chloro-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52448-14-3 | |
Record name | 4-Chloro-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52448-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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